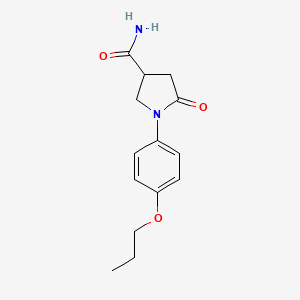

5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

Description

5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a pyrrolidine derivative characterized by a 5-oxo-pyrrolidine core substituted with a 4-propoxyphenyl group at the N1 position and a carboxamide moiety at the C3 position.

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C14H18N2O3/c1-2-7-19-12-5-3-11(4-6-12)16-9-10(14(15)18)8-13(16)17/h3-6,10H,2,7-9H2,1H3,(H2,15,18) |

InChI Key |

GAKDTAUJBVQUML-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves several steps. One common method is the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at temperatures ranging from 140°C to 165°C . This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives in anticancer research. For instance, derivatives synthesized from similar structures have shown promising results against A549 lung adenocarcinoma cells. The anticancer activity appears to be structure-dependent, with specific modifications leading to increased potency against cancer cells while maintaining lower cytotoxicity towards non-cancerous cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant pathogens such as Staphylococcus aureus. Research indicates that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics targeting resistant strains .

Synthesis Pathways

The synthesis of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide typically involves the condensation of 4-propoxybenzaldehyde with pyrrolidine-3-carboxylic acid derivatives. This reaction can be facilitated by acid catalysts or under reflux conditions to promote the formation of the desired product. Alternative synthetic routes may include coupling reactions involving activated carboxylic acids and amines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is crucial for optimizing its pharmacological profile. Modifications to the pyrrolidine or phenyl rings can lead to variations in biological activity, influencing both efficacy and safety profiles .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 5-Oxo-1-(4-isobutoxyphenyl)pyrrolidine-3-carboxylic acid | Potential anti-inflammatory properties | |

| 5-Oxo-1-(phenyl)pyrrolidine-3-carboxylic acid | Simpler structure with varied pharmacological effects | |

| 5-Oxo-1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | Different pharmacological activities due to methoxy substitution |

These compounds illustrate how structural variations influence biological activity, providing insights into how modifications can enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes related to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

The compound’s analogs differ in substituents on the pyrrolidine core or aromatic systems, which influence physicochemical properties and biological activity. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Efflux Pump Inhibition (EPI)

- Quinoline Derivatives: 2-(4-Propoxyphenyl)quinoline analogs (e.g., 25f) demonstrated >65% inhibition of ethidium bromide efflux in S. aureus SA-1199B at 50 µM, attributed to the 4-propoxyphenyl group’s role in disrupting NorA pump function . This suggests that the 4-propoxyphenyl moiety in the target compound may similarly enhance EPI activity.

- Carboxamide vs.

Anticancer Activity

- Carbohydrazide Analogs: Derivatives of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide showed cytotoxicity against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines. The carbohydrazide group likely enhances metal-binding capacity, which may differ from the carboxamide’s mechanism .

- Benzodioxolymethyl Substitution : The bulky benzodioxolylmethyl group in could improve blood-brain barrier penetration, a critical factor in targeting neurological cancers .

Biological Activity

5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide features a pyrrolidine ring substituted with a propoxyphenyl group and a carboxamide functional group. Its molecular formula is , and it has shown significant promise in various biological assays.

Anticancer Activity

Research indicates that 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound's mechanism appears to involve:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Preventing the growth and division of cancer cells.

- Suppression of Angiogenesis : Inhibiting the formation of new blood vessels that supply tumors .

Table 1 summarizes the cytotoxic effects observed in various cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | 15 | Significant reduction in viability |

| MCF7 | 20 | Moderate cytotoxicity observed |

| HEK293 | 30 | Lower toxicity compared to cancer cells |

Antimicrobial Activity

In addition to its anticancer effects, 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide has been evaluated for antimicrobial properties. It showed activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The compound's effectiveness suggests that it may serve as a scaffold for developing new antimicrobial agents .

The exact mechanism by which 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression and microbial resistance pathways. This interaction could lead to the modulation of key enzymes or receptors associated with tumor growth and infection .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide. For instance, other derivatives in the oxopyrrolidine series have shown varying degrees of biological activity, but none have matched the potency observed in this compound against both cancerous and non-cancerous cell lines .

Table 2: Comparison with Related Compounds

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | 15 | Effective against MRSA |

| Compound A (similar structure) | 25 | Limited activity |

| Compound B (different structure) | 30 | Effective but less potent |

Case Studies

Several case studies have been conducted to evaluate the efficacy of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide:

- Study on A549 Cells : This study demonstrated that treatment with the compound led to a significant decrease in cell viability compared to untreated controls, suggesting strong potential for lung cancer therapy.

- Antimicrobial Efficacy Assessment : In vitro testing against resistant Staphylococcus aureus strains showed that the compound could inhibit bacterial growth effectively, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.